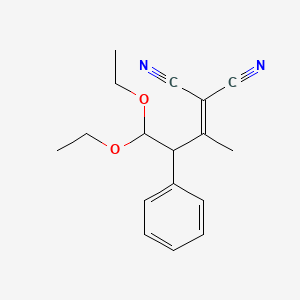
(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile is an organic compound with the molecular formula C15H17NO2. It is characterized by the presence of a phenyl group, two ethoxy groups, and a propanedinitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between an aldehyde or ketone and a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of 4,4-diethoxy-3-phenylbutan-2-one with malononitrile in the presence of a base such as piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Knoevenagel condensation reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions, such as temperature, solvent, and catalyst concentration.
化学反応の分析
Types of Reactions
(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Compounds with substituted functional groups replacing the ethoxy groups.
科学的研究の応用
(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with nucleic acids.
類似化合物との比較
Similar Compounds
(4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile: Similar in structure but with methoxy groups instead of ethoxy groups.
(4,4-Diethoxy-3-methylbutan-2-ylidene)propanedinitrile: Similar but with a methyl group instead of a phenyl group.
Uniqueness
(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .
特性
CAS番号 |
84596-15-6 |
|---|---|
分子式 |
C17H20N2O2 |
分子量 |
284.35 g/mol |
IUPAC名 |
2-(4,4-diethoxy-3-phenylbutan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H20N2O2/c1-4-20-17(21-5-2)16(13(3)15(11-18)12-19)14-9-7-6-8-10-14/h6-10,16-17H,4-5H2,1-3H3 |
InChIキー |
UPDIFNWHSUCONP-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(C1=CC=CC=C1)C(=C(C#N)C#N)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)
![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)

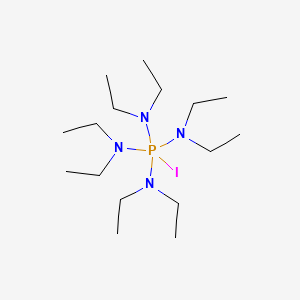
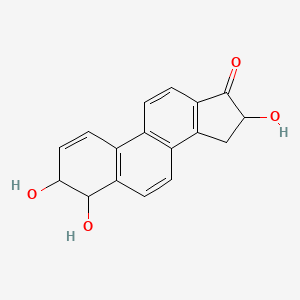
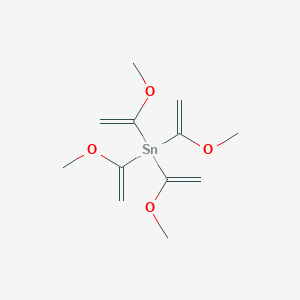
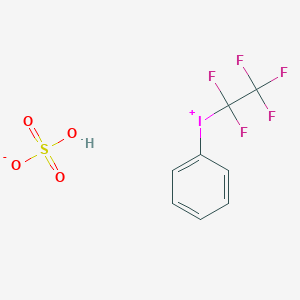
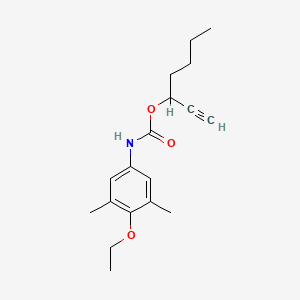
![Lithium, [(triphenylphosphoranylidene)methyl]-](/img/structure/B14424237.png)
![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)

